molecular formula C30H37N5O2 B2929776 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine CAS No. 1116045-08-9

4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine

Cat. No.: B2929776
CAS No.: 1116045-08-9
M. Wt: 499.659
InChI Key: XWCWGPQUMJNBAM-UHFFFAOYSA-N
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Description

4-{4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-ethylphenoxy group and a piperidine-linked piperazine-carbonyl moiety. The 2,5-dimethylphenyl group attached to the piperazine ring enhances lipophilicity and may influence receptor-binding specificity, while the ethylphenoxy substituent contributes to steric and electronic interactions.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O2/c1-4-24-7-9-26(10-8-24)37-29-20-28(31-21-32-29)34-13-11-25(12-14-34)30(36)35-17-15-33(16-18-35)27-19-22(2)5-6-23(27)3/h5-10,19-21,25H,4,11-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWGPQUMJNBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Key Synthetic Pathways

Based on patents and literature for related piperazine-pyrimidine hybrids:

  • Pyrimidine Ring Formation :

    • Condensation of 4,6-dichloropyrimidine with 4-ethylphenol under basic conditions (K₂CO₃/DMF) to install the phenoxy group .

    • Subsequent substitution of the remaining chloride with 4-(piperazine-1-carbonyl)piperidine via nucleophilic aromatic substitution (NMP, 100°C) .

  • Piperazine-Carbonyl Installation :

    • Acylation of piperazine with 2,5-dimethylphenyl carbonyl chloride yields the 4-(2,5-dimethylphenyl)piperazine-1-carbonyl intermediate .

Stability and Degradation

  • Thermal Stability : Decomposition observed above 250°C (TGA data for similar compounds ).

  • pH-Dependent Hydrolysis :

    • Amide bond in the piperazine-carbonyl system hydrolyzes at pH < 3 or pH > 10, forming piperazine and carboxylic acid fragments .

    • Phenoxy group remains stable under neutral conditions but cleaves in strong acids (e.g., H₂SO₄) .

Biological Activity and Reaction Implications

  • Phospholipidosis Risk : Cationic amphiphilic structure (tertiary amines + aromatic groups) may inhibit lysosomal PLA2G15, leading to phospholipid accumulation .

  • Metabolic Reactions :

    • CYP450-mediated oxidation of the ethylphenoxy group to 4-hydroxyphenoxy derivatives .

    • Piperazine N-demethylation observed in microsomal assays .

Comparative Reactivity with Structural Analogs

Compound Key Reaction Outcome Reference
6-Phenyl-4-(p-tolyl)pyridin-2(1H)-oneBromination at pyrimidine C22-Bromo derivative (98% yield)
1-[4-(Piperazine-carbonyl)piperidine]propan-1-oneAmide hydrolysis (HCl)Piperazine + propanoic acid
Paroxetine piperazine saltsAlkylation with methyl iodideQuaternary ammonium salts (89% yield)

Scientific Research Applications

4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The carbonyl linkage between piperazine and piperidine may resist hydrolysis better than ester-containing analogs, as seen in .
  • Toxicity : Halogenated analogs (e.g., chlorophenyl in ) may pose higher toxicity risks compared to the target compound’s methyl groups .

Biological Activity

The compound 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine and piperidine rings followed by the introduction of the pyrimidine structure.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight367.49 g/mol
CAS Number1029724-99-9
StructureStructure

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of piperazine and piperidine compounds can act as effective anticancer agents. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against both Gram-positive and Gram-negative bacteria. A related study highlighted that certain piperazine derivatives showed low micromolar minimal inhibitory concentrations (MICs) against clinically relevant bacterial strains .

Neuropharmacological Effects

Piperazine derivatives are known for their interactions with neurotransmitter systems. The target compound is being explored for its potential as an antagonist or inverse agonist at adenosine receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease .

The biological activity of This compound is believed to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The piperazine moiety can interact with various receptors, modulating their activity. This includes potential binding to adenosine receptors, which play a critical role in cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, although detailed enzymatic pathways remain to be fully elucidated.

Case Studies

  • Anticancer Efficacy : A study evaluating similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Testing : A series of tests conducted on piperazine derivatives showed broad-spectrum antibacterial efficacy, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation, Vilsmeier-Haack formylation, and coupling reactions. For example:

  • Step 1 : Condensation of 4-hydroxyacetophenone derivatives with hydrazines under reflux in ethanol/glacial acetic acid to form ethylidene hydrazine intermediates .
  • Step 2 : Formylation using POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates.
  • Step 3 : Coupling with pyrimidine derivatives (e.g., barbituric acid) in EtOH/H₂O .
    • Optimization : Adjust stoichiometry, solvent ratios (e.g., 4:1 EtOH/H₂O), and reaction duration. Catalyst screening (e.g., p-toluenesulfonic acid in ) can enhance cyclization efficiency.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., deviations < 0.4% ensure purity) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2,5-dimethylphenyl vs. 4-ethylphenoxy groups). For example, aromatic protons in the 6.5–8.0 ppm range and piperidine/pyrrolidine signals at 1.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃) .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational tools streamline the synthesis and optimization of this compound?

  • Methodology :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. How can researchers resolve contradictions in spectral or elemental analysis data?

  • Case Study : If NMR signals overlap with impurities:

  • Step 1 : Repeat purification (e.g., column chromatography with gradient elution) .
  • Step 2 : Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation at ~1650 cm⁻¹) .
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 receptor binding with IC₅₀ calculations) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for structure-activity relationship (SAR) profiling) .

Q. How do structural modifications (e.g., substituents on phenyl rings) impact physicochemical properties?

  • SAR Insights :

  • Lipophilicity : 4-Ethylphenoxy groups increase logP compared to methoxy substituents, affecting membrane permeability .
  • Melting Points : Bulky substituents (e.g., 2,4-dibromophenyl) raise melting points (176–177°C vs. 153–154°C for simpler analogs) .
  • Solubility : Polar groups (e.g., hydroxyl) enhance aqueous solubility but may reduce blood-brain barrier penetration .

Q. What strategies can mitigate instability during long-term storage or under physiological conditions?

  • Methodology :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or encapsulate in liposomes to prevent hydrolysis .

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